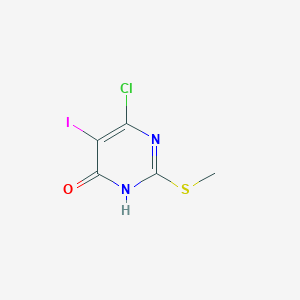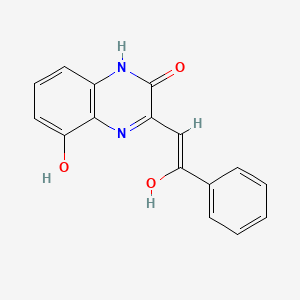
3-(3,4-Dimetilbencilideno)-5-fluoro-1,3-dihidro-2H-indol-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMDBS is a highly effective nucleating agent for the α-form of isotactic polypropylene (iPP) . It’s a butterfly-like amphiphilic molecule with hydrophobic phenyl groups and hydrophilic hydroxyl groups .
Molecular Structure Analysis
DMDBS has a complex molecular structure that allows it to form nanoarchitectures with poly(vinylidene fluoride) (PVDF) polymer matrices . The self-assembly behaviors of DMDBS can be tuned by altering different heat treatments .
Chemical Reactions Analysis
DMDBS can significantly accelerate the crystallization process of iPP and does not change the crystalline form of sPP . It’s also known that DMDBS can nucleate the crystallization of iPP in the orthorhombic γ-form .
Physical and Chemical Properties Analysis
DMDBS has physical and chemical properties that allow it to act as a nucleating agent . It can form a pseudo shish-kebab structure, in which the fibrous nucleating agent acts as the shish .
Aplicaciones Científicas De Investigación
Nanotecnología y Autoensamblaje
En el ámbito de la nanotecnología, este compuesto exhibe la capacidad de autoensamblarse en nanoestructuras. Esto es particularmente útil para crear nanofibrillas dentro de matrices poliméricas como el poli(fluoruro de vinilideno) (PVDF). Estas nanoarquitecturas se pueden ajustar utilizando diferentes tratamientos térmicos o métodos de inversión de fase, lo que lleva a posibles aplicaciones en nanofabricación y el desarrollo de materiales nanocompuestos .
Ciencia de los Materiales: Nucleación de Polímeros
El compuesto sirve como un agente nucleante eficaz en la ciencia de los polímeros, especialmente para el polipropileno isotáctico (iPP). Facilita la formación de polimorfos específicos bajo condiciones de cristalización a alta presión. Esta aplicación es significativa para alterar la estructura cristalina de los polímeros, lo que puede mejorar sus propiedades mecánicas y estabilidad térmica .
Electrónica: Tecnología de Membranas
En electrónica, la propiedad de autoensamblaje de este compuesto se puede utilizar para desarrollar tecnologías de membrana avanzadas. Al controlar la nanoarquitectura de las membranas, puede conducir a mejoras en los sistemas de filtración, sensores y recubrimientos protectores en dispositivos electrónicos .
Almacenamiento de Energía: Materiales de Cambio de Fase
Los parientes estructurales del compuesto se han utilizado para mejorar las propiedades de los materiales de cambio de fase (PCM). Estos materiales son cruciales para las aplicaciones de almacenamiento de energía, donde pueden ayudar a mantener el control de la temperatura y mejorar la eficiencia energética en varios sistemas .
Mecanismo De Acción
Target of Action
The primary target of 3-(3,4-Dimethylbenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one is the formation of nanofibrils in hydrophobic polymer matrices . The compound, also known as 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol (DMDBS), is an amphiphilic molecule that can self-assemble into nanoscaled structures .
Mode of Action
DMDBS interacts with its targets through a process of self-assembly . This process is facilitated by hydrophobic poly(vinylidene fluoride) (PVDF) polymer matrices . The self-assembly behaviors of DMDBS can be further tuned by altering different heat treatments .
Biochemical Pathways
The affected pathways involve the formation of nanofibrils and their interaction with PVDF . The formation of these nanofibrils is influenced by the rate of heating, with a rapid heating rate leading to larger complex structures of DMDBS and PVDF .
Pharmacokinetics
The compound’s ability to form nanofibrils in hydrophobic polymer matrices suggests that it may have unique distribution properties within these matrices .
Result of Action
The result of DMDBS’s action is the formation of nanofibrils within hydrophobic polymer matrices . These nanofibrils can vary in size depending on the rate of heating, with rapid heating leading to longer and thicker nanofibrils .
Action Environment
The action of DMDBS is influenced by environmental factors such as the rate of heating and the presence of hydrophobic polymer matrices . These factors can affect the size and structure of the nanofibrils formed by DMDBS .
Direcciones Futuras
Propiedades
IUPAC Name |
(3Z)-3-[(3,4-dimethylphenyl)methylidene]-5-fluoro-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-10-3-4-12(7-11(10)2)8-15-14-9-13(18)5-6-16(14)19-17(15)20/h3-9H,1-2H3,(H,19,20)/b15-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXNWMMAGZVYGZ-NVNXTCNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414521.png)




![Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1414532.png)



![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![N-ethyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B1414538.png)
![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
![2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B1414541.png)

